2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of appropriate hydrazide compounds . These are converted into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols . The 1,4-substituted thiosemicarbazides are then converted into 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring . This heterocyclic core is often substituted with various functional groups, leading to a wide range of derivatives with diverse biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives typically involve the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
- Significance : By incorporating 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide, researchers can design MOFs with tailored porosity, gas adsorption capacity, and catalytic properties .
Antitumor and Cytotoxic Activity
Mechanism of Action
While the specific mechanism of action for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” is not mentioned in the search results, 1,2,4-triazole derivatives are known for their significant antibacterial activity . They are thought to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Future Directions
The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-8-9-14(2)16(10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMUXDRYYJMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
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